Levofloxacin Hydroxy Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

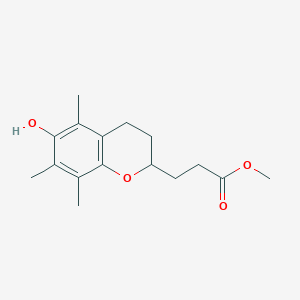

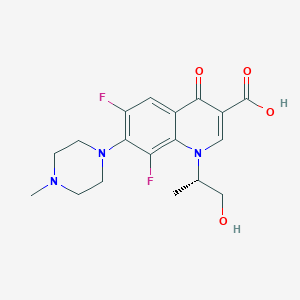

Levofloxacin Hydroxy Acid, a derivative of Levofloxacin, is a significant compound in the realm of antibiotics. It belongs to the fluoroquinolones family and is known for its broad-spectrum efficacy.

Synthesis Analysis

The synthesis of Levofloxacin involves multiple stages including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation. This process results in Levofloxacin with a total yield of around 48.1% under microwave irradiation (Yu Xin-hong, 2008). Another method described for the synthesis of Levofloxacin starts from (2,3,4,5)fluorobenzoic chloride and follows through several steps including amination, cyclization, hydrolysis, and condensation, yielding a total of 50.15% (Yang Zhu-hon & F. Universit, 2013).

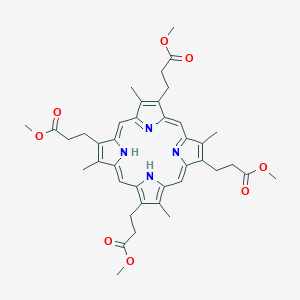

Molecular Structure Analysis

The molecular structure of Levofloxacin and its derivatives is critical for its function as an antibiotic. For instance, the interaction between Levofloxacin, DNA, and Cu2+ has been studied, showing that Levofloxacin and Cu2+ can form a binary complex, and Levofloxacin can also form a complex with DNA mediated by Cu2+ (G. Song, Yu He, & Z. Cai, 2004).

Chemical Reactions and Properties

Levofloxacin's chemical properties, particularly its reactions with various agents, are of significant interest. For example, its degradation when exposed to electrochemical processes has been explored, showing the influence of current density, pH value, and initial concentration on its degradation performance (Yijing Xia & Qizhou Dai, 2018). The reaction of Levofloxacin with ozone and hydroxyl radicals has also been studied, revealing significant removal rates and insights into its degradation mechanism (Nasma Hamdi El Najjar et al., 2013).

Physical Properties Analysis

The physical properties of Levofloxacin, including its stability and interaction with other compounds, are crucial. For instance, a study on a drug-drug cocrystal of Levofloxacin and Metacetamol showed improved photostability of Levofloxacin due to hydrogen bond formation, indicating its physical stability under various conditions (T. Shinozaki et al., 2019).

Chemical Properties Analysis

Levofloxacin's interaction with biological systems and its impact on the environment have been studied. Its degradation in the presence of humic acid, for example, showed an accelerated process due to the formation of superoxide radicals and hydroxyl radicals (Ke Xu et al., 2017). Additionally, the impact of Levofloxacin on biomolecules in algae has been investigated, revealing alterations in the structure and function of lipids and proteins (Qian Xiong et al., 2020).

科学的研究の応用

Broad-Spectrum Antibacterial Efficacy

Levofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens. It has demonstrated efficacy in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures, among others. The drug's effectiveness extends to both penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae, highlighting its versatile application in battling bacterial infections resistant to other antibiotics (Croom & Goa, 2003).

Enhanced Potency and Pharmacokinetics

As the optical S-(-) isomer of ofloxacin, levofloxacin's in vitro potency is generally double that of its predecessor, offering enhanced antibacterial activity. Its rapid and widespread penetration into body tissues and fluids post-oral administration underlines its superior pharmacokinetic profile. This makes levofloxacin a potent candidate for treating a variety of infections, including those of the respiratory and genitourinary tracts, demonstrating its clinical versatility and efficacy (Davis & Bryson, 1994).

High-Dose, Short-Course Treatment

A high-dose, short-course regimen of levofloxacin has been approved for treating community-acquired pneumonia (CAP), acute bacterial sinusitis, complicated urinary tract infections, and acute pyelonephritis. This regimen maximizes levofloxacin's bactericidal activity and potentially reduces the emergence of resistance. Its once-daily administration schedule promotes better compliance, offering a convenient and effective treatment option for various bacterial infections (Anderson & Perry, 2008).

Safety And Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It is advised to avoid breathing vapor or mist and avoid contact with eyes, skin, and clothing . Use of appropriate personal protective equipment is recommended when handling Levofloxacin .

特性

IUPAC Name |

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVVQXWFAHAGQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Hydroxy Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。